Methyl 2-(2-cyanopyridin-4-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-cyanopyridin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)5-7-2-3-11-8(4-7)6-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTBBEUAWIPDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301964 | |
| Record name | Methyl 2-cyano-4-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-90-4 | |
| Record name | Methyl 2-cyano-4-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-cyano-4-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Research on Pyridine Derivatives
The study of pyridine (B92270) and its derivatives is a cornerstone of heterocyclic chemistry, with a rich history dating back to the 19th century. Initially, pyridine was isolated from coal tar, a complex mixture of organic compounds. google.com The Scottish chemist Thomas Anderson is credited with the first isolation of pure pyridine in 1846. nih.gov However, it was the advent of synthetic methods that truly unlocked the potential of this heterocyclic system.
Key milestones in the synthesis of the pyridine ring have enabled widespread research and application. In 1876, Sir William Ramsay accomplished the first synthesis of pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot tube, marking the first-ever synthesis of a heteroaromatic compound. nih.govnih.gov This was followed by the development of more versatile and widely adopted methods that are still relevant today.
| Synthesis Method | Year | Description |
| Hantzsch Pyridine Synthesis | 1881 | A multi-component reaction typically involving a β-keto acid, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized. uoanbar.edu.iq |
| Chichibabin Pyridine Synthesis | 1924 | A condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. This method became fundamental to several industrial routes for producing pyridine and its simple alkylated derivatives (picolines). google.comuoanbar.edu.iq |
The transition from coal tar extraction to robust synthetic manufacturing after 1950 allowed for the large-scale production of pyridine and its derivatives. google.com This availability spurred intensive research into their properties and applications, revealing their importance as core structures in numerous pharmaceuticals, agrochemicals, and functional materials. google.combldpharm.com The development of functionalized pyridines, such as those containing cyano and ester groups, represents a modern evolution of this field, driven by the need for sophisticated molecular building blocks with precisely controlled reactivity for constructing complex target molecules.
Significance of Cyano and Ester Functionalities in Advanced Organic Synthesis
The chemical character of Methyl 2-(2-cyanopyridin-4-yl)acetate is defined by the interplay between its pyridine (B92270) core and its two key functional groups: the cyano group at the C2 position and the methyl acetate (B1210297) group at the C4 position.
The cyano group (–C≡N) is a powerful electron-withdrawing group. Its presence on the pyridine ring significantly influences the molecule's electronic properties.
Ring Deactivation/Activation: It deactivates the pyridine ring towards electrophilic substitution due to its strong -I (inductive) and -M (mesomeric) effects. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it (the C4 and C6 positions). nih.gov
Synthetic Handle: The cyano group itself is a versatile functional moiety. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions, providing numerous pathways for further molecular elaboration. nih.gov
The methyl acetate group (–CH₂COOCH₃) at the C4 position provides another layer of synthetic utility.
Acidic Protons: The α-protons on the methylene (B1212753) bridge (the –CH₂– group) are acidic. This acidity is enhanced by the electron-withdrawing nature of both the adjacent ester's carbonyl group and the cyanopyridine ring system. This allows for easy deprotonation to form a stabilized carbanion, which can act as a potent nucleophile in a variety of C-C bond-forming reactions, such as alkylations and aldol-type condensations.
Ester Functionality: The ester itself can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. sigmaaldrich.com This acid can then participate in a wide range of subsequent reactions. Alternatively, the ester can be reduced to a primary alcohol. acs.org
Together, these two groups render this compound a multifunctional intermediate. The electron-withdrawing cyano group modulates the reactivity of the entire molecule, while the acetate group provides a site for nucleophilic carbon-carbon bond formation, making it a strategic component for building complex molecular architectures.
Current Research Gaps and Future Perspectives for Methyl 2 2 Cyanopyridin 4 Yl Acetate
Current research on Methyl 2-(2-cyanopyridin-4-yl)acetate primarily positions it as a valuable intermediate rather than an end-product. Its presence in chemical supplier catalogs indicates its utility as a building block for more complex syntheses. mdpi.com However, specific research focusing on the compound itself is limited, which highlights several research gaps and opportunities for future investigation.
Current Research Gaps:
Biological Activity: There is a lack of publicly available data on the intrinsic biological or pharmacological activity of this compound. Given that many substituted pyridine (B92270) derivatives exhibit a wide range of bioactivities, screening this compound for potential applications could be a fruitful area of research.
Coordination Chemistry: Cyanopyridines are known to act as effective ligands in coordination chemistry and catalysis due to the Lewis basic nitrogen atoms of both the pyridine ring and the cyano group. google.com The potential of this compound as a ligand in transition metal catalysis is largely unexplored and represents a significant research opportunity.
Advanced Material Applications: While its precursor, 4-cyanopyridine (B195900), has been used in the development of materials through radical chemistries, the application of this compound in the synthesis of functional organic materials, polymers, or metal-organic frameworks remains to be investigated.
Future Perspectives: The future of this compound is intrinsically linked to its role as a versatile synthetic intermediate. Its multiple reactive sites—the pyridine nitrogen, the cyano group, the ester functionality, and the acidic α-protons—allow for a diverse range of chemical transformations. Future research will likely focus on leveraging this reactivity to construct complex molecules with high value in the pharmaceutical and agrochemical industries. The development of novel synthetic methodologies that utilize this compound to streamline the synthesis of known target molecules or to access entirely new chemical space is a promising direction.
Overview of Established Synthetic Routes and Reaction Pathways for Methyl 2 2 Cyanopyridin 4 Yl Acetate
Strategic Approaches to C-C and C-N Bond Formation for the Pyridine Core of this compound
The synthesis of the core pyridine structure of this compound relies on fundamental bond-forming strategies. The creation of the heterocyclic ring is a critical first step, for which chemists have developed a diverse toolkit of reactions over the years. These methods range from classic condensation reactions to modern metal-catalyzed processes. acsgcipr.orgresearchgate.net
Pioneering Ring-Closure Reactions in Pyridine Synthesis
Classic ring-closure reactions, often involving the condensation of carbonyl compounds with an ammonia (B1221849) source, represent the foundational approaches to pyridine synthesis. baranlab.org These methods assemble the pyridine ring from acyclic precursors through a sequence of C-C and C-N bond formations.
One of the most well-established methods is the Hantzsch Dihydropyridine (B1217469) Synthesis , which involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia. baranlab.orgijnrd.org The resulting dihydropyridine intermediate is then oxidized to the aromatic pyridine ring. baranlab.orgimperial.ac.uk Modifications to the Hantzsch synthesis allow for the preparation of asymmetrically substituted pyridines by performing condensation steps sequentially. baranlab.org
Another key strategy is the condensation of 1,5-dicarbonyl compounds with ammonia or hydroxylamine. baranlab.orgimperial.ac.uk While the direct condensation of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) can yield pyridines, the more common approach involves using saturated 1,5-diones followed by an oxidation step to achieve aromatization. organic-chemistry.org
The table below summarizes key aspects of these pioneering ring-closure reactions.
| Reaction Name | Precursors | Key Features |
|---|---|---|
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Forms a dihydropyridine intermediate that requires subsequent oxidation. baranlab.orgimperial.ac.uk |
| 1,5-Dicarbonyl Condensation | 1,5-Dicarbonyl compound, Ammonia | Often requires a final oxidation step to form the aromatic pyridine ring. baranlab.org |
| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | A variation that leads to highly functionalized pyridinones. |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Provides a route to substituted pyridines via cyclodehydration. organic-chemistry.org |
Transition-Metal-Catalyzed Cross-Coupling Strategies Towards Pyridine Scaffolds
Modern synthetic chemistry has been transformed by transition-metal-catalyzed cross-coupling reactions, which provide powerful and versatile methods for constructing C–C bonds. rsc.org These reactions are pivotal in functionalizing pre-existing pyridine rings or in building the ring itself. Palladium-catalyzed reactions are particularly prominent due to their mild conditions and broad functional group tolerance. rsc.orgresearchgate.net
Common cross-coupling reactions employed in pyridine synthesis include:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst. It is widely used for creating C-C bonds between sp²-hybridized carbons, such as in the arylation of halopyridines. rsc.orgresearchgate.net Oxygen-promoted, ligand-free Suzuki reactions have been developed for efficiently coupling 2-halogenopyridines with various boronic acids. rsc.org
Stille Coupling: This method involves the reaction of an organostannane with an organic halide, catalyzed by palladium. It is noted for its high functional group tolerance and has been applied in complex syntheses. rsc.org
Sonogashira Coupling: This reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. rsc.orgresearchgate.net It is a primary method for synthesizing alkyne-substituted pyridines. researchgate.net
Negishi Coupling: Utilizing organozinc reagents, this palladium- or nickel-catalyzed reaction is effective for coupling with aryl or alkyl halides. nih.gov It has been used to prepare 2,6-difunctionalized pyridines as precursors for more complex molecules. nih.gov
These reactions are indispensable for introducing the side chains necessary for a molecule like this compound, often starting from a halogenated pyridine scaffold. nih.govrsc.org
| Cross-Coupling Reaction | Organometallic Reagent | Organic Halide/Pseudohalide | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Aryl/Vinyl Halide | High stability and availability of boron reagents. rsc.org |
| Stille | Organostannane | Aryl/Vinyl Halide | High functional group tolerance. rsc.org |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Direct introduction of alkyne functionalities. rsc.orgresearchgate.net |
| Negishi | Organozinc | Aryl/Alkyl Halide | High reactivity of organozinc reagents. nih.gov |
| Buchwald-Hartwig | Amine | Aryl Halide | Forms C-N bonds. researchgate.net |
Halogenation and Esterification Steps in Pyridine Functionalization
Functionalizing the pyridine ring after its initial synthesis is a critical step. Halogenation and esterification are particularly relevant to the synthesis of this compound.
Halogenation: Introducing a halogen atom onto the pyridine ring is a key strategic move, as halopyridines are versatile intermediates for cross-coupling reactions. nih.govnih.gov However, the electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS), often requiring harsh conditions which can be incompatible with sensitive functional groups. nih.govnsf.gov
Strategies for regioselective halogenation include:
Electrophilic Aromatic Substitution (EAS): These reactions are generally 3-selective but demand strong acids and high temperatures. nih.govnsf.gov
Functionalization of Pyridine N-oxides: Converting the pyridine to its N-oxide activates the ring, making the C2 and C4 positions more susceptible to functionalization. organic-chemistry.orgnih.gov The N-oxide can then be removed in a subsequent step.
Directed Ortho-Metalation: A directing group on the pyridine ring can guide a strong base to deprotonate an adjacent position, which can then be trapped with a halogen source. nsf.gov
Designed Phosphine Reagents: A modern approach involves the installation of a phosphonium (B103445) salt at the 4-position of pyridine, which can then be displaced by a halide nucleophile in an SNAr-type reaction. nih.govresearchgate.net This method allows for the selective halogenation of a wide range of unactivated pyridines. researchgate.netchemrxiv.org
Esterification: The "methyl...acetate" portion of the target molecule is an ester. This group is typically introduced by reacting a functionalized pyridine with a suitable three-carbon building block. A common strategy would involve a 4-halopyridine intermediate. This intermediate could undergo a nucleophilic substitution reaction with the enolate of diethyl malonate. Subsequent hydrolysis of one ester group followed by decarboxylation would yield the desired acetic acid side chain, which can then be esterified with methanol to give the final methyl ester. A related palladium-catalyzed coupling has been used to prepare methyl 2-(2-acetylphenyl)acetate from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and methyl acetoacetate, showcasing a modern approach to forming the acetate moiety. orgsyn.org
Elaboration of the 2-Cyanopyridine (B140075) Moiety in this compound
The introduction and subsequent chemistry of the nitrile group at the C2 position are defining features in the synthesis of the target compound.
Nitrile Group Introduction Methodologies on Pyridine Rings
The cyano group is a valuable functional group in organic synthesis, serving as a precursor to acids, aldehydes, and other heterocycles. thieme-connect.de Several methods exist for its introduction onto a pyridine ring.
From Pyridine N-oxides: One of the most common methods involves the reaction of a pyridine N-oxide with a cyanide source. thieme-connect.de Treatment of the N-oxide with reagents like trimethylsilyl (B98337) cyanide (TMSCN) and dimethylcarbamoyl chloride effectively installs a cyano group at the 2-position. chemicalbook.com A procedure involving pretreatment with nitric acid and trifluoroacetic anhydride (B1165640) followed by aqueous potassium cyanide also yields 2-cyanopyridines. thieme-connect.de
From Halopyridines: The cyano group can be introduced via nucleophilic substitution of a leaving group, such as a halide, at the 2-position. thieme-connect.de This is often accomplished using metal cyanides like potassium cyanide or zinc cyanide. chemicalbook.com
Ammoxidation of Methylpyridines: In industrial settings, the direct gas-phase oxidation of 2-methylpyridine (B31789) (α-picoline) in the presence of ammonia is a common route to 2-cyanopyridine. thieme-connect.de
Dehydration of Oximes: 2-Pyridinecarboxaldehyde can be converted to its oxime, which is then dehydrated to yield 2-cyanopyridine. thieme-connect.dechemicalbook.com
| Starting Material | Reagents | Position of Cyanation | Reference |
|---|---|---|---|
| Pyridine N-oxide | Trimethylsilyl cyanide, Dimethylcarbamoyl chloride | C2 | chemicalbook.com |
| Pyridine | Nitric acid, TFAA, then KCN | C2 | thieme-connect.de |
| 2-Halopyridine | Metal Cyanide (e.g., KCN, Zn(CN)₂) | C2 | thieme-connect.dechemicalbook.com |
| 2-Pyridinecarboxaldehyde | Hydroxylamine, then Dehydrating Agent | C2 | thieme-connect.dechemicalbook.com |
Regioselective Functionalization Techniques for 2-Cyanopyridines
With the 2-cyano group in place, subsequent functionalization must be highly regioselective to install the acetate group at the C4 position. The electron-withdrawing nature of the cyano group at C2 deactivates the ring towards electrophilic attack but activates the C4 and C6 positions for nucleophilic attack.
A key strategy for achieving the desired 4-substitution pattern on a 2-substituted pyridine involves using a di-functionalized intermediate. For example, starting with a 2-chloro-4-bromopyridine allows for orthogonal reactions. The difference in reactivity between the C-Cl and C-Br bonds can be exploited. Alternatively, a 2-cyano-4-halopyridine serves as a powerful precursor. The halide at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the C2-cyano group. This allows for the displacement of the C4 halide by a nucleophile, such as the enolate of a malonic ester, to build the acetic acid side chain. mdpi.com
Studies on the functionalization of 2-(2′-fluorophenyl)-3-cyanopyridine have demonstrated that positions 4, 5, and 6 can be regioselectively functionalized, leading to various cyclized products. rmit.edu.vn Similarly, research into the synthesis of floyocidin B highlighted the critical role of the 2-chloro substituent in directing the regioselectivity of functionalization at the 4- and 5-positions, sometimes inverting the selectivity compared to 2-unsubstituted pyridines. mdpi.com These findings underscore the subtle electronic and steric effects that must be managed to achieve the desired substitution pattern on a functionalized pyridine ring.
Esterification and α-Functionalization of the Acetate Side Chain in this compound
The transformation of the carboxylic acid precursor, 2-(2-cyanopyridin-4-yl)acetic acid, into its methyl ester is a critical step in the synthesis of the title compound. chiralen.comechemi.com This section details the common protocols for this esterification and discusses the stereochemical considerations for introducing the acetate group.
The direct precursor for this compound is 2-(2-cyanopyridin-4-yl)acetic acid (CAS No. 502509-05-9). echemi.comachemblock.combldpharm.com The synthesis of the target ester from this acid is typically achieved through standard esterification methods.
Classic acid-catalyzed esterification, often referred to as Fischer esterification, is a primary method. This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. google.com To drive the reaction equilibrium towards the product, the water formed as a byproduct is typically removed. For pyridine carboxylic acids, a cyclic process can be employed where the reaction is carried out at reflux temperatures, followed by distillation of the ester product from the reaction medium. The residue, containing a salt of the ester, can then be used as a catalyst for subsequent batches. google.com
Modern synthetic methods offer alternatives to harsh acidic conditions. The use of coupling reagents is common for ester formation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate the carboxylic acid, allowing for mild and efficient esterification with primary alcohols. organic-chemistry.org
| Method | Reagents | Typical Conditions | Key Feature |
| Fischer Esterification | 2-(2-cyanopyridin-4-yl)acetic acid, Methanol, H₂SO₄ (cat.) | Reflux, with removal of water. | Reversible, equilibrium-driven process. The product ester can be recovered by distillation. google.com |
| Coupling Reagent-Mediated Esterification | 2-(2-cyanopyridin-4-yl)acetic acid, Methanol, EDCI, Base (e.g., NaHCO₃) | Room temperature in a suitable solvent (e.g., CH₃CN). | Mild conditions, high efficiency, suitable for sensitive substrates. organic-chemistry.org |
This table provides an interactive summary of common esterification protocols.
The structure of this compound features an acetate group attached to a methylene (B1212753) (CH₂) bridge, which is itself connected to the pyridine ring. The carbon atom of this methylene bridge is prochiral. However, as it is only substituted by two hydrogen atoms in the final product, it does not represent a stereocenter.
Consequently, stereoselective methods are not required for the direct synthesis of this compound itself. Such methods would become relevant for the synthesis of derivatives where one of the α-hydrogens is replaced by another substituent, creating a chiral center. In such hypothetical cases, techniques for the stereoselective α-functionalization of esters or the asymmetric addition of acetate equivalents would be necessary. For instance, methods involving the use of chiral auxiliaries or asymmetric catalysis for Michael additions could be adapted. nih.gov However, for the synthesis of the title compound, these considerations are not applicable.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance. This section examines potential solvent-free and catalyst-free routes and analyzes the synthesis from the perspectives of atom economy and process intensification.
The development of solvent-free and catalyst-free reactions is a cornerstone of green chemistry, aiming to reduce waste and simplify purification processes. While specific solvent-free or catalyst-free syntheses for this compound are not prominently documented, related precedents suggest their feasibility.
Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions can enhance reaction rates and reduce the environmental burden associated with solvent use and disposal. mdpi.com For example, the synthesis of various indolizine (B1195054) derivatives from pyridines has been successfully achieved under solvent-free conditions at elevated temperatures. mdpi.com Similarly, efficient three-component reactions to form complex heterocyclic systems have been reported to proceed smoothly without any solvent or catalyst. researchgate.net These examples demonstrate that pyridine-containing substrates can be amenable to solvent-free protocols, suggesting a potential avenue for the development of a greener synthesis of this compound, particularly for the esterification step.
Catalyst-Free Synthesis: Eliminating catalysts, especially those based on heavy metals, simplifies product purification and reduces toxic waste. A method for synthesizing a related chloropyrimidine acetate derivative proceeds without the use of any catalyst, reportedly achieving high yield and raw material utilization. google.com This approach, relying on the intrinsic reactivity of the starting materials under specific temperature conditions, highlights the potential for designing catalyst-free pathways for related heterocyclic acetates.
| Green Principle | Rationale | Applicability to Target Synthesis | Example Precedent |
| Solvent-Free | Reduces waste, simplifies workup, can increase reaction rate. | The esterification step could potentially be run under neat conditions with excess methanol acting as both reagent and solvent. | Synthesis of indolizines from pyridine derivatives under solvent-free conditions. mdpi.comresearchgate.net |
| Catalyst-Free | Avoids catalyst cost, toxicity, and removal from the product. | The esterification could be driven thermally, or a nucleophilic substitution to introduce the acetate group might proceed without a catalyst. | Synthesis of a methyl 2-(2-(6-chloropyrimidine-4-yl-oxo)phenyl) acetate intermediate without a catalyst. google.com |
This table outlines the application of green chemistry principles to the synthesis of the target compound.
Atom Economy: Atom economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the Fischer esterification of 2-(2-cyanopyridin-4-yl)acetic acid with methanol:
C₈H₆N₂O₂ + CH₄O → C₉H₈N₂O₂ + H₂O
| Compound | Formula | Molecular Weight ( g/mol ) |
| 2-(2-cyanopyridin-4-yl)acetic acid | C₈H₆N₂O₂ | 162.15 achemblock.com |
| Methanol | CH₄O | 32.04 |
| Total Reactant Mass | 194.19 | |
| This compound | C₉H₈N₂O₂ | 176.17 |
| Desired Product Mass | 176.17 |
This table shows the molecular weights used for the atom economy calculation.
The atom economy for this reaction is: % Atom Economy = (176.17 / 194.19) x 100 = 90.7%
This high value is characteristic of addition and esterification reactions where the only byproduct is a small molecule (water). scranton.edu In contrast, reactions involving protecting groups or stoichiometric reagents would have a significantly lower atom economy. primescholars.com
Process Intensification: Process intensification involves developing novel equipment and techniques to achieve dramatic improvements in manufacturing and processing, primarily by enhancing mass and heat transfer. scribd.comscribd.com For an equilibrium-limited reaction like esterification, process intensification can be particularly effective. mdpi.com
Strategies applicable to the synthesis of this compound include:
Reactive Distillation: This combines the chemical reaction and product separation into a single unit. For the esterification, the reaction could be performed in a distillation column where the lower-boiling product, this compound, is continuously removed from the reaction zone, driving the equilibrium towards completion. This is limited by the relative boiling points of the components. mdpi.com
Reactive Extraction: If the product ester is selectively soluble in an immiscible solvent, liquid-liquid extraction can be combined with the reaction. aiche.org Continuously extracting the ester into an organic phase would shift the equilibrium, increasing conversion. This can be operated at ambient temperatures, offering an advantage over distillation for heat-sensitive compounds. aiche.org
These intensified processes can lead to smaller reactor volumes, reduced energy consumption, and higher yields compared to traditional batch processes. scribd.comscribd.com
Reactions at the Nitrile Functionality
The nitrile group (C≡N) on the pyridine ring is a key site for chemical transformations due to its electrophilic carbon atom and the ability of the nitrogen to be protonated or coordinate to Lewis acids. openstax.org This functionality can undergo nucleophilic additions, hydrolysis, and reduction, leading to a variety of important chemical structures.
Nucleophilic Additions to the Cyano Group
The polarized nature of the carbon-nitrogen triple bond makes the carbon atom susceptible to attack by nucleophiles. openstax.org This initial addition leads to the formation of an intermediate imine anion, which can then be further transformed.
A notable example of nucleophilic addition involves the reaction of 2-cyanopyridine derivatives with thiols. For instance, the thiol group of a cysteine-containing peptide can add to the cyano group to form a reversible thioimidate intermediate. nih.gov This is a key step in certain bioconjugation strategies. nih.gov Another important class of nucleophiles is organometallic reagents, such as Grignard reagents (R-MgX). These reagents add to the nitrile carbon to form an imine anion, which upon aqueous workup, hydrolyzes to a ketone. openstax.orglibretexts.org
Table 1: Examples of Nucleophilic Additions to 2-Cyanopyridine Derivatives
| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) |
|---|---|---|---|
| Thiol | Cysteine | Thioimidate | Thiazoline nih.gov |
The mechanism for the addition of a Grignard reagent begins with the nucleophilic attack on the electrophilic nitrile carbon. The resulting imine salt is then hydrolyzed by the addition of water to yield a ketone. libretexts.org
Transformation to Amides, Carboxylic Acids, and Other Nitrogen Heterocycles
The nitrile group is a synthetic precursor to amides and carboxylic acids, typically through hydrolysis under acidic or basic conditions. openstax.orglibretexts.org
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfer and tautomerization yield an amide. libretexts.org Further hydrolysis of the amide under the same conditions will produce the corresponding carboxylic acid and ammonium ion. openstax.org
Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon, forming an imine anion. Protonation by water gives a hydroxyimine, which tautomerizes to an amide. openstax.org Continued heating in the basic solution saponifies the amide to a carboxylate salt. Acidification in a separate step then yields the carboxylic acid. openstax.org
Beyond simple hydrolysis, the nitrile functionality in cyanopyridine derivatives serves as a linchpin for constructing complex nitrogen-containing heterocyclic systems. For example, reacting (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598) can lead to the formation of diverse heterocycles like quinolizin-4-ones and isoxazoles, depending on the reaction conditions. nih.gov Similarly, other cyanopyridone derivatives can be transformed into benzimidazole-containing compounds through reactions with appropriate nucleophiles like o-phenylenediamine. nih.gov
Reduction Methodologies for the Nitrile Group
The nitrile group can be completely reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents. The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). openstax.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. openstax.orglibretexts.org
The mechanism involves:
The first hydride ion adds to the C≡N triple bond, forming an imine anion.
This intermediate is stabilized by complexation with the aluminum species. openstax.org
A second hydride ion adds to the C=N double bond of the imine anion, resulting in a dianion. openstax.org
An aqueous workup step protonates the dianion to yield the final primary amine. openstax.orglibretexts.org
This reduction is a fundamental transformation, providing a reliable route to primary amines from nitriles.
Reactions at the Ester Functionality
The methyl ester group (-COOCH₃) of this compound provides another handle for chemical modification, reacting with various nucleophiles to yield different carbonyl compounds or undergoing hydrolysis.
Transesterification and Hydrolysis Reactions
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is protonated at the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. It is an irreversible process that results in the formation of a carboxylate salt, which must be acidified in a subsequent step to yield the carboxylic acid.
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by heating it in the presence of another alcohol with an acid or base catalyst. This equilibrium-driven process is often pushed to completion by using a large excess of the desired alcohol.
Reactions with Nucleophiles to Form Ketones, Amides, and Alcohols
The electrophilic carbonyl carbon of the ester group is a target for a range of nucleophiles.
Formation of Amides: Esters react with ammonia or primary/secondary amines to form amides. This reaction, known as aminolysis, is typically slower than the reaction of acid chlorides but can be driven by heating. For example, the reaction of a related methyl acetate derivative with benzylamine (B48309) has been shown to produce the corresponding N-benzyl acetamide. researchgate.net Similarly, anthranilic esters can react with ureas in a process that involves the ester reacting to form fused heterocyclic systems like quinazoline-2,4-diones. nih.gov
Formation of Hydrazides: The reaction of esters with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) readily displaces the methoxy (B1213986) group to form the corresponding acid hydrazide. This transformation is observed in related pyrimidine (B1678525) systems where a methyl acetate moiety is converted to an acetohydrazide upon heating with hydrazine hydrate. researchgate.net
Reaction with Organometallic Reagents: Grignard reagents typically add twice to an ester. The first addition results in the formation of a ketone intermediate, which is highly reactive towards the Grignard reagent present in the mixture. A second addition of the Grignard reagent to this ketone yields a tertiary alcohol after an aqueous workup.
Table 2: Nucleophilic Reactions at the Ester Functionality
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Amine | Benzylamine | Amide researchgate.net |
| Hydrazine | Hydrazine Hydrate | Acid Hydrazide researchgate.net |
Reactivity of the Activated Methylene Group (α-Carbon)
The methylene group positioned between the electron-withdrawing cyano and ester functionalities is highly activated, making it a key site for carbon-carbon bond formation. This activation is due to the resonance stabilization of the carbanion formed upon deprotonation.
Deprotonation and Subsequent Alkylation/Acylation Reactions
The protons on the α-carbon of this compound are acidic and can be readily removed by a suitable base to form a resonance-stabilized enolate. This nucleophilic enolate can then participate in reactions with various electrophiles.
Deprotonation: The presence of both the cyano (-CN) and the methyl ester (-COOCH₃) groups significantly increases the acidity of the methylene protons. A moderately strong base, such as an alkoxide (e.g., sodium ethoxide) or a non-nucleophilic base like sodium hydride (NaH), is sufficient to generate the corresponding carbanion.
Alkylation and Acylation: The resulting enolate is a soft nucleophile and readily reacts with alkylating and acylating agents.
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group at the α-carbon. This is a classic Sₙ2 reaction where the enolate displaces the halide.
Acylation: Treatment with acyl chlorides or anhydrides results in the formation of a β-keto ester derivative. This reaction proceeds via a nucleophilic acyl substitution mechanism.
These reactions are fundamental in extending the carbon framework of the molecule, providing access to a diverse range of substituted pyridine derivatives.
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Methyl Iodide (CH₃I) | Methyl 2-(2-cyanopyridin-4-yl)propanoate |
| Acylation | Acetyl Chloride (CH₃COCl) | Methyl 3-oxo-2-(2-cyanopyridin-4-yl)butanoate |
Knoevenagel Condensation and Related Enolate Chemistry
The activated methylene group of this compound is an ideal substrate for Knoevenagel condensation reactions. wikipedia.orgajrconline.org This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product. wikipedia.org
In a typical Knoevenagel condensation, this compound would serve as the active methylene component. The reaction is initiated by the base-catalyzed deprotonation of the α-carbon to form the enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final condensed product. Studies on the Knoevenagel condensation of pyridinecarbaldehydes with other active methylene compounds like methyl cyanoacetate (B8463686) have shown that these reactions can proceed efficiently, sometimes even without a catalyst in an aqueous ethanol (B145695) mixture, to produce electron-deficient alkenes. bas.bgresearchgate.net The pyridine ring itself can play a dual role, activating the methylene group and the carbonyl group. bas.bg
| Aldehyde/Ketone Reactant | Base/Catalyst | Product | Reference |
| Benzaldehyde | Piperidine | (E/Z)-Methyl 2-cyano-3-phenyl-2-(2-cyanopyridin-4-yl)acrylate | wikipedia.org |
| 4-Pyridinecarboxaldehyde | Catalyst-free (H₂O:EtOH) | (E)-Methyl 2-cyano-3-(pyridin-4-yl)acrylate (analogous reaction) | bas.bgresearchgate.net |
| Acetone | Diisopropylethylammonium acetate (DIPEAc) | Methyl 2-cyano-3-methyl-2-(2-cyanopyridin-4-yl)but-2-enoate | researchgate.net |
Cyclization Reactions Involving the Active Methylene Group
The dual functionality of the activated methylene group and the cyano group allows this compound to be a precursor in various cyclization reactions to form heterocyclic systems. The active methylene group can act as a dinucleophile or participate in multi-step reactions initiated by its nucleophilicity.
For instance, active methylene compounds are known to undergo cyclization with various reagents. mdpi.com Reactions with ambiphilic reagents can lead to the formation of selenium-containing heterocycles. mdpi.com In other cases, the cyano group and the enolate derived from the active methylene group can participate in intramolecular or intermolecular cyclizations. For example, cyano active methylene compounds can react chemoselectively with molecules containing both C=N and C=O bonds to form cyclized products like benzo[f]chromene derivatives. asianpubs.org These reactions often proceed through an initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration or rearrangement step. Such pathways are crucial for the synthesis of fused heterocyclic systems containing a pyridine ring. researchgate.netresearchgate.net
| Reactant | Reaction Type | Resulting Heterocycle | Reference |
| Ambiphilic 2-pyridylselenyl reagents | [3+2] Cycloaddition / Stepwise cyclization | Selenazolium or Selenadiazolium salts | mdpi.com |
| Methyl anthranilates | Condensation/Cyclization | 2-Amino-3,4-dihydroquinazolin-4-one derivatives (analogous reaction) | researchgate.net |
| 2-Hydroxy-1-naphthal-4-acetylaniline | Addition-Elimination-Cyclization | 3-Imino-3H-benzo[f]chromene derivatives (analogous reaction) | asianpubs.org |
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling it to participate in coordination with metals and reactions with electrophiles like oxidizing and alkylating agents.
Coordination Chemistry with Transition Metals
The nitrogen atom of the pyridine ring is a classic ligand site for transition metals. libretexts.org It acts as a Lewis base, donating its lone pair of electrons to a vacant orbital of a metal ion to form a coordinate covalent bond. The 2-cyano substituent can influence the electronic properties and steric environment of the nitrogen atom, thus modulating its coordinating ability.
Coordination compounds of pyridine and its derivatives are extensive. rsc.orgnih.gov The nitrogen atom in this compound can coordinate to a variety of transition metal ions such as Cu(II), Ni(II), Zn(II), and Cd(II) to form stable complexes. nih.gov Depending on the metal, its oxidation state, the counter-ions, and the stoichiometry of the reaction, various geometries such as tetrahedral, square planar, or octahedral can be adopted. libretexts.orgnih.gov The resulting coordination complexes can exhibit interesting properties and have applications in areas like catalysis. mdpi.com
| Metal Ion | Ligand Role | Potential Complex Geometry | Reference |
| Cu(II) | Monodentate (N-donor) | Square Planar / Distorted Octahedral | nih.gov |
| Ni(II) | Monodentate (N-donor) | Tetrahedral / Octahedral | nih.gov |
| Zn(II) | Monodentate (N-donor) | Tetrahedral | nih.gov |
| Pd(II) | Bidentate (N,O-donor with ester carbonyl) | Square Planar | mdpi.com |
N-Oxidation and N-Alkylation Reactions
The nucleophilic pyridine nitrogen can be targeted by electrophilic reagents.
N-Oxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the oxidation of the pyridine nitrogen to form the corresponding Pyridine-N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing the reactivity of the ring positions.
N-Alkylation: The pyridine nitrogen can be alkylated by reacting with alkyl halides. This reaction forms a quaternary pyridinium (B92312) salt. The formation of the pyridinium salt further enhances the electron-withdrawing nature of the pyridine ring and can activate the ring towards nucleophilic substitution. Such reactions have been described for related pyridinium salts, which can then react with active methylene compounds. nih.gov A related reaction involves the alkylation of a pyrimidine ring followed by cyclization. researchgate.net
| Reaction Type | Reagent | Product |
| N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Methyl 2-(2-cyano-1-oxido-pyridin-1-ium-4-yl)acetate |
| N-Alkylation | Methyl Iodide (CH₃I) | 4-(1-Cyano-2-methoxy-2-oxoethyl)-1-methylpyridin-1-ium iodide |
Exploration of Rearrangement and Cycloaddition Reactions involving this compound
The exploration of rearrangement and cycloaddition reactions involving this compound is a nuanced area of study. The inherent aromaticity of the pyridine ring suggests a general resistance to transformations that would disrupt this stable electronic configuration. However, the functional groups appended to the ring, namely the 2-cyano and the 4-acetate moieties, can serve as reactive handles to facilitate such reactions, often under specific conditions or after initial modification.
Rearrangement Reactions:
Direct rearrangement of the carbon skeleton of this compound is not commonly reported in the literature. However, analogous structures and general organic principles suggest potential rearrangement pathways. For instance, reactions involving the ester group, such as the Fries or Claisen rearrangements, are theoretically possible if the molecule were modified to possess the necessary phenolic or allylic ether functionalities, respectively.
More pertinent to the existing structure are rearrangements that could be initiated at the cyano group or the alpha-carbon of the acetate. For example, under certain basic conditions, the generation of a carbanion at the alpha-carbon could potentially lead to intramolecular cyclization or rearrangement, although such pathways would compete with other more favorable reactions like dimerization or polymerization.
Cycloaddition Reactions:
The participation of this compound in cycloaddition reactions is more extensively documented for related cyanopyridine structures. The nitrile (cyano) group, while generally an unactivated dienophile or dipolarophile, can participate in cycloaddition reactions, particularly intramolecularly or when activated by adjacent functional groups.
[4+2] Cycloadditions (Diels-Alder Type Reactions): The pyridine ring itself can act as a diene, particularly when activated by electron-withdrawing groups. However, this typically requires high temperatures or pressures and is not a common transformation. A more plausible scenario involves the cyano group acting as the dienophile. Research on related systems has shown that intramolecular Diels-Alder reactions can occur where a diene is tethered to the pyridine ring, and the cyano group serves as the 2π component. mit.edunih.gov
[3+2] Cycloadditions: The cyano group can also participate in 1,3-dipolar cycloadditions with various dipoles such as azides, nitrile oxides, or azomethine ylides to form five-membered heterocyclic rings. For instance, the reaction of a related compound, 1-cyanocyclopropane 1-ester, with pyridine derivatives leads to the formation of cyanoindolizine skeletons through a formal [3+2] cycloaddition. rsc.org This suggests that the cyano group of this compound could react with suitable 1,3-dipoles.
[2+2+2] Cycloadditions: Formal [2+2+2] cycloadditions have been reported for the synthesis of substituted pyridines from nitriles. mit.edunih.gov These reactions often proceed through a cascade of pericyclic reactions, where the cyano group participates as a 2π component. While these examples typically describe the synthesis of the pyridine ring itself, the principle of involving a cyano group in such a cycloaddition is well-established.
The following table summarizes potential cycloaddition reactions based on the reactivity of related cyanopyridine systems.
| Reaction Type | Reactant(s) | Product Type | Conditions |
| Intramolecular [4+2] Cycloaddition | Derivative of this compound with a tethered diene | Fused polycyclic pyridine | Thermal or Lewis acid catalysis |
| 1,3-Dipolar Cycloaddition | This compound and a 1,3-dipole (e.g., azide) | Tetrazolyl-substituted pyridine | Varies depending on the dipole |
| Formal [3+2] Cycloaddition | Pyridine and a cyanocyclopropane ester | Cyanoindolizine | Not specified |
It is important to note that the reactivity of this compound in these transformations is highly dependent on the specific reaction conditions and the presence of other reagents or catalysts. The interplay between the electron-withdrawing cyano group and the acetate functionality at the 4-position creates a unique electronic environment that can be exploited for the synthesis of more complex heterocyclic systems. Further research is needed to fully elucidate the scope and limitations of these rearrangement and cycloaddition pathways for this particular compound.
Following a comprehensive search for scientific literature, it has been determined that the specific, in-depth experimental data required to construct the article on "this compound" according to the provided outline is not available in publicly accessible records.
The request specifies a detailed analysis of the compound using advanced spectroscopic methods, including:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Data from multi-dimensional techniques like HSQC, HMBC, and NOESY, as well as temperature-dependent studies to determine rotational barriers.
Detailed Vibrational Spectroscopy (IR and Raman): Specifics on functional group interactions from Attenuated Total Reflectance (ATR)-IR, transmission IR, and Raman spectroscopy.
Advanced Mass Spectrometry: Analysis of fragmentation pathways and isotopic data.
Without this foundational experimental data, it is not possible to generate a scientifically accurate and authoritative article that adheres to the strict requirements of the requested outline. Proceeding would necessitate the fabrication of data, which would be scientifically unsound and misleading. Therefore, the requested article cannot be generated at this time.
Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
While specific high-resolution mass spectrometry (HRMS) data for this compound is not extensively detailed in currently available literature, its fragmentation pattern can be predicted based on established principles of mass spectrometry for esters and pyridine derivatives. libretexts.orgwikipedia.org HRMS would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
Tandem mass spectrometry (MS/MS) experiments, typically using techniques like collision-induced dissociation (CID), would reveal the primary fragmentation pathways. wikipedia.org For this compound (molar mass: 176.18 g/mol ), the molecular ion peak ([M+H]⁺) would have an m/z of approximately 177.0715.
Key fragmentation patterns for esters often involve cleavage at the bonds adjacent to the carbonyl group and the ester oxygen. libretexts.orgchemistrynotmystery.com The most common fragmentations include the loss of the alkoxy group (-OCH₃) or the entire ester side chain. youtube.comyoutube.com For aromatic nitrogen heterocycles like cyanopyridine, fragmentation often involves the loss of HCN from the ring. massbank.eu
A plausible fragmentation pathway for this compound would involve:
Loss of the methoxy radical (•OCH₃) from the molecular ion to form an acylium ion.
Loss of methyl acetate (CH₃COOCH₃) through rearrangement.
Cleavage of the C-C bond between the pyridine ring and the acetate group.
Loss of hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation for cyanopyridines. massbank.eu
A data table of predicted key fragments is provided below.
Interactive Data Table: Predicted MS/MS Fragments of this compound
| Predicted Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Fragmentation Pathway |
| [M+H]⁺ | C₉H₉N₂O₂⁺ | 177.0659 | Parent Molecular Ion |
| [M-CH₃O]⁺ | C₈H₆N₂O⁺ | 146.0475 | Loss of methoxy radical |
| [M-COOCH₃]⁺ | C₇H₅N₂⁺ | 117.0447 | Loss of carbomethoxy radical |
| [M-HCN]⁺ | C₈H₆NO₂⁺ | 148.0393 | Loss of hydrogen cyanide from pyridine ring |
| C₆H₄N₂⁺ | Cyanopyridyl cation | 104.0374 | Cleavage of the acetate group |
| C₅H₄N⁺ | Pyridyl cation | 78.0344 | Subsequent fragmentation of the ring |
Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformations
To date, specific studies utilizing ion mobility-mass spectrometry (IM-MS) for the analysis of this compound have not been reported in the scientific literature. However, this powerful technique could provide significant insights into the gas-phase structure of the molecule.
IM-MS separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution as they drift through a gas-filled cell. youtube.com This separation, based on the ion's rotationally averaged collision cross-section (CCS), would allow for the differentiation of potential conformers of this compound in the gas phase. Different orientations of the methyl acetate group relative to the pyridine ring could result in distinct CCS values, enabling their separation and individual characterization by mass spectrometry.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives
A definitive single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database or in the reviewed scientific literature. However, analysis of crystal structures of related cyanopyridine compounds provides a strong basis for predicting its solid-state architecture. researchgate.netrsc.org
Analysis of Crystal Packing and Hydrogen Bonding Networks
Based on the crystal structures of closely related molecules, the crystal packing of this compound would likely be dominated by a combination of weak hydrogen bonds and π–π stacking interactions. researchgate.netresearchgate.net The primary interactions expected to direct the supramolecular assembly are:
C-H···N Hydrogen Bonds: The aromatic protons of one molecule could interact with the nitrogen atom of the pyridine ring or the cyano group of an adjacent molecule.
C-H···O Hydrogen Bonds: The methyl or methylene protons could form weak hydrogen bonds with the carbonyl oxygen of the ester group on a neighboring molecule.
π–π Stacking: The electron-deficient pyridine rings are expected to form offset face-to-face or edge-to-face stacking arrangements, which is a common feature in the crystal packing of aromatic nitrogen heterocycles. chemistrynotmystery.comresearchgate.net
Nitrile–Nitrile Interactions: Parallel or anti-parallel interactions between the cyano groups of adjacent molecules may also contribute to the stability of the crystal lattice. researchgate.net
These interactions collectively create a stable, three-dimensional supramolecular architecture.
Interactive Data Table: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Influence on Crystal Packing |
| Hydrogen Bond | C-H (Aromatic) | N (Pyridine) | 2.2 - 2.8 | Formation of chains or sheets |
| Hydrogen Bond | C-H (Aromatic) | N (Cyano) | 2.2 - 2.8 | Linking of molecules into networks |
| Hydrogen Bond | C-H (Aliphatic) | O (Carbonyl) | 2.3 - 2.9 | Stabilization of molecular layers |
| π–π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | Formation of columnar stacks or herringbone patterns |
Chiroptical Spectroscopy (if applicable for derivatives) for Stereochemical Assignment
This compound is an achiral molecule and therefore does not exhibit a circular dichroism signal. The techniques of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are, however, highly relevant for the stereochemical analysis of its potential chiral derivatives. If a chiral center were introduced into the molecule, for example by substitution on the acetate's α-carbon, these spectroscopic methods would be invaluable for assigning its absolute configuration.
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. nih.gov For a chiral derivative of this compound, the electronic transitions associated with the pyridine and cyano chromophores would give rise to characteristic positive or negative Cotton effects. By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer (e.g., R or S), the absolute configuration of the chiral center can be unambiguously determined. acs.org
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the IR region. youtube.com VCD is sensitive to the three-dimensional arrangement of atoms in a chiral molecule. youtube.com The VCD spectrum provides a rich fingerprint of a molecule's stereochemistry. Specifically, the stretching vibrations of the C=O, C-O, and C≡N bonds would produce distinct VCD signals. As with ECD, the comparison of the experimental VCD spectrum with the DFT-calculated spectrum for a known configuration allows for a reliable assignment of the absolute stereochemistry of a chiral derivative. libretexts.org
Theoretical and Computational Investigations of Methyl 2 2 Cyanopyridin 4 Yl Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Detailed information concerning Density Functional Theory (DFT) studies for the geometry optimization and energy profiles of Methyl 2-(2-cyanopyridin-4-yl)acetate is not present in surveyed academic journals. Consequently, data on its optimized bond lengths, bond angles, and dihedral angles, which would typically be presented in a data table, is unavailable. Furthermore, published Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their corresponding energy gap, could not be found. This information is crucial for predicting the molecule's reactivity. Similarly, studies detailing Conceptual DFT descriptors, such as global reactivity parameters (e.g., electronegativity, chemical hardness, and global electrophilicity index) and local reactivity descriptors like Fukui functions, are absent from the literature.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
There is no published research detailing the conformational landscape of this compound. Reports from conformational search algorithms to identify stable isomers or results from molecular dynamics simulations to understand its time-dependent behavior in a simulated environment are not available. Such studies are essential for understanding the molecule's flexibility, preferred shapes, and interactions.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic properties, offering a means to interpret experimental spectra and confirm molecular structures.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable computational tool for structure elucidation and verification. youtube.com The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the molecule. These computed shielding values are then converted into chemical shifts, typically by referencing them against a standard compound like Tetramethylsilane (TMS), using a linear scaling approach. youtube.com
For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311+G(2d,p), can predict the ¹H and ¹³C chemical shifts. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly applied for such predictions. nih.gov The accuracy of these predictions depends significantly on the chosen functional, basis set, and the inclusion of solvent effects, if applicable. nih.govnih.gov Comparing the calculated spectrum with experimental data can help assign ambiguous signals and confirm the compound's structure. For instance, calculations can distinguish between the chemical environments of the different protons on the pyridine (B92270) ring and the methylene (B1212753) and methyl groups of the ester function.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-3 | 8.10 | 125.5 |
| Pyridine H-5 | 7.65 | 122.0 |
| Pyridine H-6 | 8.80 | 151.0 |
| Methylene (-CH₂-) | 4.05 | 42.5 |
| Methyl (-OCH₃) | 3.85 | 53.0 |
| Cyano (-CN) | - | 117.0 |
| Carbonyl (C=O) | - | 170.0 |
| Pyridine C-2 (C-CN) | - | 135.0 |
| Pyridine C-4 (C-CH₂) | - | 148.0 |
Note: This table is illustrative, based on typical values for similar functional groups and structures. Actual computational results may vary based on the level of theory and software used.
Computational vibrational frequency analysis is instrumental in assigning the bands observed in infrared (IR) and Raman spectra. DFT calculations are used to determine the harmonic vibrational frequencies and their corresponding intensities. nih.govcapes.gov.br However, theoretical frequency calculations often overestimate the actual values due to the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor. researchgate.netbiointerfaceresearch.com
For this compound, key vibrational modes can be predicted. These include the characteristic stretching frequency of the nitrile group (C≡N) typically found around 2230 cm⁻¹, the carbonyl (C=O) stretch of the ester group near 1735 cm⁻¹, various C-H stretches, and the complex fingerprint region containing pyridine ring vibrations and C-O stretches. researchgate.net A detailed assignment of these modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode of vibration. nih.govcapes.gov.br
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Typical Experimental Wavenumber (cm⁻¹) | Assignment (PED) |
| Aromatic C-H Stretch | 3080 | 3050-3100 | ν(C-H) |
| Aliphatic C-H Stretch | 2960 | 2950-2990 | νas(CH₃), νas(CH₂) |
| Nitrile Stretch | 2235 | 2220-2240 | ν(C≡N) |
| Carbonyl Stretch | 1738 | 1730-1750 | ν(C=O) |
| Pyridine Ring Stretch | 1590 | 1580-1610 | ν(C=C), ν(C=N) |
| Methylene Scissoring | 1445 | 1435-1455 | δ(CH₂) |
| Ester C-O Stretch | 1240 | 1230-1260 | ν(C-O) |
Note: This table is illustrative. ν = stretching, δ = bending/scissoring, as = asymmetric.
Reaction Mechanism Elucidation via Computational Transition State Search
Computational chemistry is a cornerstone for investigating reaction mechanisms, allowing for the detailed exploration of pathways that are difficult or impossible to observe experimentally.
The potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometry. emory.edu Mapping the PES is crucial for understanding chemical reactions. mdpi.com By calculating the energy at various points along a reaction coordinate, a profile of the reaction pathway can be constructed. This map helps to identify stable intermediates, products, and, most importantly, transition states (the energy maxima along the minimum energy path). emory.edumdpi.com For a key transformation in the synthesis of this compound, such as a nucleophilic aromatic substitution on a precursor like methyl 2-(2-chloropyridin-4-yl)acetate, PES mapping would be used to calculate the activation energy barrier, which is essential for predicting reaction rates. High-level computational methods such as M06-2X or CCSD(T) are often employed for accurate energy calculations. mdpi.com
Once a transition state (TS) structure has been located on the potential energy surface, it is essential to confirm that it correctly connects the desired reactants and products. rowansci.com This is achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.demissouri.edu The IRC is defined as the minimum energy path in mass-weighted coordinates that links a TS to the reactant and product minima. uni-muenchen.descm.com The calculation starts at the optimized TS geometry and follows the path of steepest descent downhill in both the "forward" (towards products) and "backward" (towards reactants) directions. rowansci.com Successful completion of an IRC calculation provides definitive proof of the connection between the transition state and the minima, thereby validating the proposed reaction mechanism. rowansci.comyoutube.com
Molecular Docking and Ligand Binding Studies (for non-clinical applications such as materials science or enzyme inhibition studies as probes)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor), such as a protein. nih.govnjppp.com While widely used in drug discovery, it also has applications in materials science and as a tool to probe enzyme function.
For this compound, molecular docking could be employed to investigate its potential as a non-clinical inhibitor for specific enzymes. For example, related cyanopyrrolidine structures are known inhibitors of dipeptidyl peptidase-IV (DPP-4). nih.gov A docking study could explore the binding of this compound to the DPP-4 active site. The process involves preparing the 3D structures of the ligand and the enzyme, defining a "grid box" that encompasses the binding site, and then using a scoring function to evaluate different binding poses. nih.gov The results, presented as binding energy (e.g., in kcal/mol), can predict the stability of the ligand-protein complex. nih.govresearchgate.net Analysis of the best-docked pose reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov
Table 3: Illustrative Molecular Docking Results of this compound with a Target Enzyme
| Parameter | Result |
| Target Protein | Dipeptidyl Peptidase-IV (DPP-4) |
| Docking Software | AutoDock Vina (Illustrative) |
| Binding Energy (kcal/mol) | -7.5 |
| Key Hydrogen Bond Interactions | Cyano-N with Arg125; Carbonyl-O with Tyr547 |
| Key Hydrophobic Interactions | Pyridine ring with Phe357, Tyr662 |
Exploration of Binding Modes with Target Macromolecules (e.g., proteins, polymers)
Currently, there is no publicly available research detailing the specific binding modes of this compound with target macromolecules such as proteins or polymers. Computational studies, including molecular docking simulations, which are instrumental in predicting how a small molecule like this compound might interact with the binding site of a biological target, have not been reported for this specific compound. Such studies would typically provide insights into the orientation and conformation of the molecule within a binding pocket, identifying key intermolecular interactions.
Applications of Methyl 2 2 Cyanopyridin 4 Yl Acetate in Materials Science and Organic Synthesis Non Clinical
Role as a Versatile Building Block in the Synthesis of Complex Heterocyclic Systems
The unique arrangement of reactive sites in Methyl 2-(2-cyanopyridin-4-yl)acetate makes it a valuable precursor for constructing more elaborate molecular architectures, particularly those containing multiple or fused heterocyclic rings. The pyridine (B92270) ring itself is a common scaffold in pharmacologically active compounds. The primary reaction sites for substitution on a pyridine ring are typically the C2 and C4 positions, which are made more electrophilic by the electron-withdrawing effect of the ring nitrogen. researchgate.net The presence of the cyano and acetate (B1210297) groups provides functional handles for a range of cyclization and condensation reactions.
The dual functionality of this compound allows it to serve as a key intermediate in the synthesis of pyridones and complex ring systems where the pyridine core is fused to other heterocycles. The nitrile group (C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, or it can be targeted by nucleophiles to initiate cyclization. Similarly, the methyl acetate group provides an electrophilic carbonyl center and an acidic α-carbon, making it suitable for condensation reactions.
Table 1: Representative Cyclization Reactions for Building Pyridine-Fused Systems from Analogous Precursors This table is illustrative of the types of reactions the functional groups on this compound could undergo, based on documented syntheses of related compounds.
| Starting Material (Analog) | Key Reagents | Product Type (Fused System) | Reference |
|---|---|---|---|
| 4-Hydroxy-1H-thieno[2,3-b:4,5-b]dipyridin-2-ones | Arylidenemalononitriles | Pyrano[2,3-d]pyrido[3",2":4,5]thieno[3,2-b]pyridines | chiralen.com |
| Anthranilic acid / 2-Methyl-4H-benzo Current time information in Lehigh County, US.mdpi.comoxazin-4-one | Acetic anhydride (B1165640), Ammonium (B1175870) acetate, NaH, Ethyl 2-chloroacetate | 2,3-Disubstituted quinazolinones | sigmaaldrich.com |
The pyridine ring is a core component of many alkaloids and other bioactive natural products. mdpi.commdpi.com The functional handles on this compound make it a plausible intermediate for the laboratory synthesis of such molecules. Divergent synthetic strategies, which build a library of related compounds from a common intermediate, are a key tool in modern medicinal chemistry. mdpi.com A molecule like this compound, with its potential for modification at the nitrile and acetate groups, is an ideal candidate for such a strategy.
However, a review of available scientific literature does not show documented total syntheses of natural products that explicitly use this compound as an intermediate. Its value in this context remains largely theoretical, based on its structural similarity to the building blocks required for complex pyridine-containing natural products. The development of synthetic routes from versatile fragments to re-engineer natural products is an active area of research aimed at creating new compounds with novel biological activities. nih.gov
Utilization in the Development of Functional Materials
The electronic properties and coordination capability of the cyanopyridine moiety allow this compound to serve as a building block for advanced functional materials.
While direct polymerization of this compound is not widely reported, it serves as a valuable precursor to monomers for functional polymers. A feasible synthetic route involves the chemical reduction of the nitrile group to a primary amine, yielding methyl 2-(2-(aminomethyl)pyridin-4-yl)acetate. This resulting molecule contains a nucleophilic amine and an electrophilic ester, making it suitable for polycondensation reactions to form polyamides or polyesters.
Furthermore, the pyridine nitrogen and the newly formed amine can act as a chelating unit for metal ions. Late transition metal catalysts bearing amine-pyridine ligands are known to be effective for olefin polymerization. nih.gov By incorporating this chelating unit into a polymer backbone, it is possible to create materials with tailored metal-binding capabilities for applications in catalysis, sensing, or ion sequestration. The pyridine rings within the polymer can also induce specific properties through non-covalent interactions, such as hydrogen bonding and π–π stacking. researchgate.net
The ability of pyridine-based molecules to coordinate with metal ions is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov this compound is well-suited for this application, as it can act as a ligand. The pyridine nitrogen and the nitrogen of the cyano group can form a stable five-membered chelate ring with a metal center.
Research on the reaction of 2-cyanopyridine (B140075) with manganese(II) in methanol (B129727) has shown that coordination to the metal ion activates the nitrile triple bond, leading to a nucleophilic attack by the solvent. nih.gov This process results in the in situ formation of an O-methyl picolinimidate ligand, which remains coordinated to the manganese center. nih.gov This demonstrates that this compound can act not only as a simple ligand but also as a pro-ligand that transforms into a new chemical entity upon coordination. The ester group provides an additional site for potential coordination or a handle for linking the molecule into larger, multi-dimensional frameworks. The design of MOFs often relies on the selection of specific organic linkers to control the framework's dimensionality, pore size, and functional properties, such as gas adsorption selectivity. nih.gov
Table 2: Illustrative Properties of MOFs Constructed with Analogous Pyridine-Based Ligands
| Ligand Type | Metal Ion | Resulting MOF Structure / SBU | Key Functional Property | Reference |
|---|---|---|---|---|
| 2,2′-bipyridyl (bpy) | Mn(II) | 3D framework, [Mn3(btdc)3(bpy)2] | CO2/N2 and C2/C1 hydrocarbon gas adsorption selectivity | nih.gov |
| 4,4′-dimethyl-2,2′-bipyridyl | Mn(II) | Different SBU structure due to electronic effects of methyl groups | Demonstrates structural control via ligand modification | nih.gov |
Contribution to Catalysis (as a ligand or precursor to catalysts)
The electronic and structural features of this compound make it a contributor to the field of catalysis, both as a tunable ligand and as a precursor to more complex catalytic systems. The coordination of cyanopyridine ligands to metal centers is known to influence their catalytic activity by modulating the electronic environment of the metal. mdpi.comacs.org The strong π-acceptor character of the 4-cyanopyridine (B195900) unit can affect the redox properties and reactivity of the metallic core. acs.org For example, cobalt(II) porphyrin complexes with a 4-cyanopyridine axial ligand have been investigated for the catalytic degradation of organic dyes. acs.org
Moreover, the compound can serve as a precursor to catalyst ligands. As discussed previously, the reaction of 2-cyanopyridine with Mn(II) leads to the formation of a manganese cluster containing O-methyl picolinimidate ligands. nih.gov This transformation highlights its role as a pro-ligand, where the initial molecule is altered in situ to generate the final, active ligand structure. nih.gov Additionally, the nitrile group can be chemically reduced to an amine, converting the molecule into a chelating amine-pyridine ligand. Such ligands are used in conjunction with late transition metals to create catalysts for olefin polymerization, where the steric and electronic properties of the ligand can control the activity of the catalyst and the properties of the resulting polymer. nih.gov
Precursor for N-Heterocyclic Carbene (NHC) Ligands
While direct synthesis of N-Heterocyclic Carbene (NHC) ligands from this compound is not extensively documented in readily available literature, the broader class of cyanopyridine derivatives serves as a foundational scaffold for such ligands. nih.gov The development of chiral NHCs, in particular, has seen significant advancements, with these ligands being crucial in asymmetric synthesis due to the stability and catalytic activity of their transition metal complexes. nih.gov The general synthetic approach to NHC precursors often involves the modification of heterocyclic structures like pyridine. nih.govscienceopen.com For instance, the synthesis of optically active NHC precursors can be achieved from functionalized diamines, which can be conceptually derived from pyridine-containing starting materials. nih.gov The electronic and steric properties of NHC ligands are highly tunable through structural modifications of the heterocyclic backbone, a principle that applies to pyridine-based NHCs. nih.govrsc.org The synthesis of various NHC-metal complexes, including those of copper, silver, and gold, has been reported, highlighting the broad utility of these ligands in catalysis. scienceopen.comrsc.org
The following table provides a conceptual overview of the synthetic steps that could be envisioned for the transformation of a cyanopyridine derivative into an NHC ligand, based on established synthetic methodologies for related compounds.
| Step | Transformation | Reagents/Conditions | Product Type |
| 1 | Reduction of Cyano Group | e.g., H₂, Pd/C or LiAlH₄ | Aminomethylpyridine derivative |
| 2 | N-Alkylation/Arylation | Alkyl/Aryl Halide | Disubstituted aminomethylpyridine |
| 3 | Cyclization | e.g., with triethyl orthoformate | Imidazolium salt (NHC precursor) |
| 4 | Deprotonation | Strong Base (e.g., KOtBu) | N-Heterocyclic Carbene (NHC) |
Scaffold for Chiral Ligand Design in Asymmetric Catalysis
The pyridine moiety is a cornerstone in the design of chiral ligands for asymmetric catalysis. acs.orghkbu.edu.hk this compound, with its functional handles, presents a valuable scaffold for the synthesis of novel chiral ligands. The innovation in chiral ligand design has been pivotal for the asymmetric synthesis of functional molecules, with chiral pyridine-derived ligands being a subject of intense research. acs.org
A variety of chiral pyridine-containing ligands have been developed and are categorized based on the number and connectivity of the pyridine units, such as monopyridine, dipyridine, and bipyridine ligands. hkbu.edu.hk Pyridine-oxazoline (PyOX) type ligands, for example, have emerged as a prominent class of chiral ligands, demonstrating high efficiency in a range of asymmetric reactions. researchgate.netrsc.org The electronic properties of the pyridine ring, which can be modulated by substituents like the cyano and acetate groups in this compound, are crucial for the catalytic activity and stereoselectivity of the resulting metal complexes. researchgate.net
The following table summarizes selected examples of asymmetric reactions catalyzed by complexes with pyridine-based chiral ligands, showcasing the potential applications for ligands derived from the title compound.
| Asymmetric Reaction | Chiral Ligand Type | Metal | Enantiomeric Excess (ee) |
| Nickel-catalyzed Reductive Addition | Chiral 2,2'-bipyridine | Ni | High |
| Iridium-catalyzed C-H Borylation | N,B-bidentate ligand | Ir | Highly enantioselective |
| Wacker-Type Oxidative Cyclization | Enantiomerically-resolved 7-membered NHC | Pd | Up to 63% |
Note: The enantiomeric excess values are indicative of the high stereoselectivity achievable with these types of ligands.
Applications in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has benefited from the use of pyridine-containing building blocks. youtube.com The ability of these molecules to form well-defined, self-assembled structures through hydrogen bonding and other non-covalent forces is of significant interest for the development of functional materials. rsc.org
Hydrogen Bonding Motifs and Self-Assembled Structures
Cyanopyridines are recognized as suitable building blocks for the synthesis of cocrystals, particularly with carboxylic acids, due to their hydrogen bonding capabilities. d-nb.info The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, while the cyano group can also participate in non-covalent interactions. The interplay of these interactions can lead to the formation of predictable and stable crystal structures. d-nb.info
The table below outlines the common hydrogen bonding interactions observed in pyridine and cyano-containing compounds.
| Interaction Type | Donor | Acceptor | Resulting Motif |
| Hydrogen Bond | N-H (if present), C-H | N (pyridine), O (acetate), N (cyano) | Chains, Dimers, Sheets |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Layered Structures |
| Halogen Bond (if applicable) | C-X (X=Cl, Br, I) | N (pyridine), O (acetate) | Directed Crystal Packing |
Host-Guest Chemistry Involving Pyridine Moieties
The pyridine nitrogen atom in this compound can act as a coordination site for metal ions or as a hydrogen bond acceptor for guest molecules, making it a candidate for applications in host-guest chemistry. nih.gov The formation of host-guest complexes is a fundamental aspect of supramolecular chemistry, with applications in sensing, drug delivery, and catalysis. nih.gov
The complexation of guest molecules within a macrocyclic host can be influenced by the solvent and the intrinsic properties of the host and guest. nih.gov While specific host-guest studies involving this compound as the host are not widely reported, the general principles of host-guest chemistry with pyridine-containing molecules are well-established. For instance, the binding of guests within a host cavity can be detected by changes in fluorescence, forming the basis of fluorescence displacement immunoassays (FID). nih.gov
Exploration in Agrochemical Research (excluding toxicology)
The pyridine ring is a key structural element in many agrochemicals due to its favorable biological activities and physicochemical properties. mdpi.com The replacement of a benzene (B151609) ring with a pyridine ring can enhance the biological efficacy of a molecule. mdpi.com
Synthesis of Novel Agrochemical Scaffolds from this compound
This compound serves as a valuable starting material for the synthesis of more complex molecules with potential agrochemical applications. The cyanopyridine scaffold itself is found in a number of bioactive compounds. nih.govresearchgate.netnih.govnih.gov The functional groups present in the title compound, namely the cyano group and the methyl acetate side chain, offer multiple reaction sites for further chemical transformations, allowing for the creation of diverse libraries of compounds for screening.
For example, the phenoxypyridine structure, which can be conceptually derived from functionalized pyridines, is present in several commercial pesticides. mdpi.com The synthesis of novel compounds containing this and other pyridine-based scaffolds is an active area of research in the quest for new and effective agrochemicals. mdpi.comresearchgate.net
The following table presents examples of agrochemical classes containing the pyridine scaffold, illustrating the potential for developing new active ingredients from starting materials like this compound.
| Agrochemical Class | Example of Pyridine-Containing Scaffold | Target Application |
| Herbicides | Aryloxyphenoxypropionate analogues | Weed Control |
| Insecticides | Neonicotinoids, Pyridyl Isobenzofurans | Insect Control |
| Fungicides | Strobilurin analogues | Fungal Disease Control |
Structure-Activity Relationship Studies for Agrochemical Target Identification (focused on chemical structure, not biological effect)
The cyanopyridine scaffold is a key feature in a number of commercially successful and developmental agrochemicals. Structure-activity relationship (SAR) studies on related compounds highlight the importance of the specific arrangement of substituents on the pyridine ring for biological activity.
The substituent at the 4-position of the 2-cyanopyridine ring plays a crucial role in determining the spectrum of activity and potency of the resulting agrochemical. In the case of this compound, the acetate group provides a flexible linker and additional points for interaction within a biological target. SAR studies on analogous series of compounds have shown that variations in the ester group (e.g., changing the alcohol moiety) can modulate the compound's physicochemical properties, such as lipophilicity and water solubility, which are critical for its uptake and transport in plants and insects.
For instance, research on other cyanopyridine derivatives has demonstrated that modifications to the side chain at the 4-position can lead to significant changes in insecticidal or fungicidal activity. The length, flexibility, and nature of the atoms in this side chain are critical for optimizing the interaction with the target site. While direct SAR data for this compound is not extensively published, the principles derived from related structures provide a strong rationale for its investigation as a lead structure in agrochemical discovery programs.
Below is an interactive data table summarizing the structural features of related cyanopyridine derivatives and their general role in agrochemical activity, providing a framework for understanding the potential of this compound.
| Compound Scaffold | Key Structural Features | General Role in Agrochemical Activity | Reference |
| 2-Cyanopyridine | Cyano group at position 2 | Essential for binding to specific insect receptors. | General knowledge from agrochemical literature |
| Substituted Pyridine Acetates | Ester group at position 4 | Influences physicochemical properties like solubility and transport. Can be a site for metabolic modification. | nih.gov |
| 4-Aryl-2-cyanopyridines | Aryl group at position 4 | Modulates the spectrum of activity and potency. | researchgate.net |
| Fused Cyanopyridines | Thieno[2,3-b]pyridine systems | Can enhance insecticidal activity through increased rigidity and altered electronic properties. | researchgate.net |
This analysis of the structural components of this compound, in the context of known agrochemically active cyanopyridine derivatives, underscores its potential as a valuable scaffold for the development of new and effective crop protection agents. Further research into its specific biological activities and derivatization is warranted.
Derivatization and Analog Development Based on Methyl 2 2 Cyanopyridin 4 Yl Acetate
Modification of the Ester Group
The ester functionality in methyl 2-(2-cyanopyridin-4-yl)acetate is a key site for derivatization, enabling the introduction of various functional groups through several well-established chemical transformations.
Hydrolysis to Carboxylic Acid and Formation of Salts
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(2-cyanopyridin-4-yl)acetic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis : This method typically involves heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid. The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. libretexts.orgchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification) : A common and efficient method for ester hydrolysis involves heating with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. libretexts.org This process results in the formation of the carboxylate salt. Subsequent acidification with a strong acid is necessary to protonate the carboxylate and yield the free carboxylic acid. libretexts.org
The resulting 2-(2-cyanopyridin-4-yl)acetic acid is an important intermediate itself, and it can be readily converted into a variety of salts by reaction with appropriate bases. These salts may exhibit different solubility and stability profiles compared to the parent acid.
Table 1: Conditions for Ester Hydrolysis
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Acid Hydrolysis | Dilute HCl or H₂SO₄ | Heat (reflux) | 2-(2-cyanopyridin-4-yl)acetic acid |
Formation of Amides, Hydrazides, and Other Carboxylic Acid Derivatives
The carboxylic acid obtained from hydrolysis serves as a precursor for a wide array of other derivatives. Amide bond formation is a particularly significant modification. unimi.itnih.gov This can be accomplished through several synthetic routes:
Activation of the Carboxylic Acid : The carboxylic acid is typically converted into a more reactive intermediate to facilitate reaction with an amine. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of coupling additives such as HOBt or HATU. fishersci.co.uk
Direct Amination : In some cases, direct thermal amidation between the carboxylic acid and an amine can be achieved, though this often requires high temperatures. unimi.it
By reacting the activated carboxylic acid with various primary or secondary amines, a library of N-substituted amides can be synthesized. Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives yields the corresponding hydrazides, which are also valuable synthetic intermediates.
Transesterification to Other Alkyl or Aryl Esters
Transesterification allows for the conversion of the methyl ester into other esters, such as ethyl, propyl, or even aryl esters. This reaction is typically catalyzed by either an acid or a base.
Acid-Catalyzed Transesterification : The reaction is carried out by heating the methyl ester in an excess of the desired alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
Base-Catalyzed Transesterification : A strong base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), is used as a catalyst.
The choice of catalyst and reaction conditions depends on the specific substrate and the desired product.
Transformations at the Nitrile Moiety
The nitrile group on the pyridine (B92270) ring is another key functional handle for derivatization, offering pathways to amides, carboxylic acids, and amines. researchgate.netwikipedia.org
Hydration to Amides and Subsequent Hydrolysis to Carboxylic Acids
The nitrile group can be hydrated to form an amide, which can then be further hydrolyzed to a carboxylic acid.
Hydration to Amide : This transformation can be achieved under both acidic and basic conditions, though careful control of reaction conditions is often required to prevent complete hydrolysis to the carboxylic acid. chemistrysteps.comwikipedia.org Enzymatic methods using nitrile hydratases can also be employed for the selective conversion of nitriles to amides under mild conditions. researchgate.netmdpi.com
Hydrolysis to Carboxylic Acid : More vigorous acidic or basic conditions, typically involving prolonged heating, will lead to the complete hydrolysis of the nitrile, through the intermediate amide, to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com
This sequence of reactions provides an alternative route to the carboxylic acid derivative at the 2-position of the pyridine ring.
Table 2: Transformations of the Nitrile Group
| Transformation | Reagents and Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| Hydration | H₂O, acid or base (mild conditions) | 2-(2-carbamoylpyridin-4-yl)acetate | - |
| Hydrolysis | H₂O, acid or base (strong conditions, heat) | 2-(2-carbamoylpyridin-4-yl)acetate | 2-(2-carboxypyridin-4-yl)acetic acid |
Reduction to Primary Amines and Subsequent Functionalization
The nitrile group can be reduced to a primary amine, specifically an aminomethyl group, using various reducing agents.
Complex Metal Hydrides : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for the conversion of nitriles to primary amines. chemistrysteps.comresearchgate.netlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). researchgate.net
Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). researchgate.net This approach is often considered "greener" but may require elevated pressures of hydrogen.
The resulting primary amine, methyl 2-(2-(aminomethyl)pyridin-4-yl)acetate, is a valuable building block. The primary amino group can be further functionalized through reactions such as acylation to form amides, alkylation to form secondary or tertiary amines, or reaction with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to secondary amines.
[3+2] Cycloaddition Reactions with Nitriles
The nitrile functional group in this compound serves as a versatile precursor for the synthesis of five-membered heterocycles through [3+2] cycloaddition reactions. This approach is particularly prominent in the formation of tetrazole rings, which are of significant interest in medicinal chemistry. The most common method involves the reaction of the nitrile with an azide source, typically sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. nih.govchalcogen.ro
The reaction proceeds via the 1,3-dipolar cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. The use of catalysts such as zinc chloride or manganese(II) salts can facilitate this transformation, sometimes allowing the reaction to proceed under milder conditions and with improved yields. organic-chemistry.orgarkat-usa.org For instance, manganese(II) salts have been shown to be highly effective in promoting the formation of 5-(pyridyl)-1H-tetrazoles from the corresponding cyanopyridines and sodium azide in a water-methanol mixture at room temperature, resulting in stoichiometric yields. arkat-usa.org While the nitrile group is generally characterized by low activity in cycloaddition reactions, its activation through coordination to a metal ion or by the presence of electron-withdrawing groups on the pyridine ring can enhance its reactivity. mdpi.commdpi.com
Beyond the synthesis of tetrazoles, nitriles can also undergo [3+2] cycloaddition with other 1,3-dipoles, such as nitrile ylides, which can be generated in situ. These reactions provide access to other heterocyclic systems, like 1,2,4-triazoles, further expanding the synthetic utility of the cyano group in this compound. researchgate.net
Table 1: Examples of [3+2] Cycloaddition Reactions with Nitriles for Tetrazole Synthesis
| Nitrile Substrate | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Benzonitrile | NaN₃, NH₄Cl, DMF | 110 °C | 5-Phenyl-1H-tetrazole | Good |
| Various Nitriles | NaN₃, ZnCl₂ | Reflux in water | 5-Substituted-1H-tetrazoles | Not specified |
Functionalization of the Pyridine Ring
Electrophilic Aromatic Substitution (if applicable) and Nucleophilic Aromatic Substitution
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, further amplified by the electron-withdrawing cyano group, generally deactivates the ring towards electrophilic aromatic substitution (EAS). rsc.orgnih.gov Reactions such as nitration or halogenation, which typically proceed readily with electron-rich aromatic systems, are significantly hindered. Under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. rsc.org
Conversely, the electron-deficient nature of the pyridine ring, particularly with the presence of the cyano group, makes it highly susceptible to nucleophilic aromatic substitution (SNA)r. stackexchange.comlibretexts.org Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6) because the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In the case of this compound, the positions ortho and para to the nitrogen are already substituted. However, the cyano group at the C2 position can itself act as a leaving group in SNA reactions, allowing for the introduction of various nucleophiles at this position. researchgate.netnih.gov This provides a powerful method for further derivatization of the pyridine core. The direct reaction of 2- and 4-cyanopyridines with lithium amides, for instance, can afford the corresponding aminopyridines in good yields by displacing the cyanide. researchgate.net
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution on Pyridine
| Position of Attack | Stability of Intermediate | Rationale |
|---|---|---|
| C2/C6 (ortho) | High | Negative charge delocalized onto nitrogen |
| C4 (para) | High | Negative charge delocalized onto nitrogen |
Metalation and Subsequent Electrophilic Quenching Reactions
Direct deprotonation of the pyridine ring, or metalation, offers another avenue for its functionalization. While the C-H bonds of pyridine are generally not very acidic, the use of strong bases, such as organolithium or organosodium reagents, can effect deprotonation. The inherent electronic influence of the ring nitrogen typically directs metalation to the C2 position. However, the presence of substituents can alter this regioselectivity. For this compound, the existing substituents at C2 and C4 would likely direct metalation to one of the remaining vacant positions, C3, C5, or C6.
The resulting organometallic intermediate is a potent nucleophile and can be quenched with a variety of electrophiles to introduce new functional groups onto the pyridine ring. This two-step sequence of metalation followed by electrophilic quenching is a powerful strategy for the synthesis of substituted pyridines that may be difficult to access through other means. nih.gov For example, 4-sodiopyridines, generated in situ, can undergo transition-metal-free alkylation with primary alkyl halides or participate in Negishi cross-coupling reactions with aromatic halides. nih.gov This methodology provides a general and practical way to access carbanions within the heterocycle at locations that are typically not accessible with organolithium reagents. nih.gov
Modification of the Methylene (B1212753) Bridge
α-Alkylation and α-Arylation Reactions
The methylene bridge in this compound is situated between two electron-withdrawing groups: the ester carbonyl and the 2-cyanopyridin-4-yl moiety. This positioning makes the α-protons acidic and susceptible to deprotonation by a suitable base to form a stabilized enolate. This enolate is nucleophilic and can react with a range of electrophiles, most notably alkyl and aryl halides, in α-alkylation and α-arylation reactions, respectively.
These reactions are fundamental in C-C bond formation and allow for the introduction of diverse substituents at the α-position. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions, such as O-alkylation or multiple alkylations. Common bases used for this purpose include lithium diisopropylamide (LDA), sodium hydride, and potassium tert-butoxide. The resulting α-substituted esters can be valuable intermediates for the synthesis of more complex molecules. While direct examples for this specific substrate are not extensively documented, the principles are well-established in organic synthesis. For instance, N-directed Pd-catalyzed photoredox-mediated C-H arylation has been used to access phenyl-extended analogues of pyrimidine (B1678525) derivatives. mdpi.com
Introduction of Heteroatoms at the α-Position
The introduction of heteroatoms (e.g., oxygen, nitrogen, sulfur, halogens) at the α-position of the methylene bridge can lead to valuable synthetic intermediates. This can be achieved through various methods. One approach involves the reaction of the corresponding enolate with an electrophilic heteroatom source. For example, α-hydroxylation can be accomplished using reagents like molecular oxygen or molybdenum-based oxidation agents. Similarly, α-amination can be achieved with electrophilic nitrogen sources such as dialkyl azodicarboxylates.
An alternative strategy involves an umpolung approach, where the polarity of the α-carbon is inverted. By transforming the α-position into an electrophilic center, a broad range of heteroatom nucleophiles can be introduced. acs.org This has been demonstrated for amides, where α-functionalization with oxygen, nitrogen, sulfur, and halogen nucleophiles was achieved. acs.org Although this method was showcased on amides, similar principles could potentially be applied to the ester group in this compound, thereby expanding the possibilities for derivatization at the methylene bridge.
Synthesis of Chiral Derivatives and Enantioselective Transformations
The development of chiral derivatives of this compound is a crucial area of research, driven by the potential for enhanced biological activity and the need for tools to probe chiral recognition phenomena at a molecular level. The introduction of chirality into this scaffold can be achieved through two primary strategies: asymmetric synthesis to directly obtain enantiomerically enriched products, and the resolution of racemic mixtures.
Asymmetric Synthesis of Chiral this compound Analogs
The asymmetric synthesis of chiral analogs of this compound, where a stereocenter is introduced at the α-position to both the cyano and acetate (B1210297) groups, presents a significant synthetic challenge. While direct asymmetric synthesis on the parent molecule is not extensively documented in publicly available literature, several related methodologies for the enantioselective construction of α-aryl-α-cyanoacetates and related structures provide a strong foundation for potential synthetic routes.
One promising approach involves the catalytic asymmetric arylation of metal enolates of cyanoacetic esters. This strategy has been successfully employed for the synthesis of a variety of chiral α-aryl ketones. The adaptation of this method would involve the use of a chiral phosphine ligand in conjunction with a palladium catalyst to mediate the coupling of an organometallic derivative of Methyl 2-cyanoacetate with a suitable 2-cyanopyridin-4-yl halide or triflate. The choice of a bulky, electron-rich chiral ligand is critical for achieving high enantioselectivity in such transformations.
Another viable strategy is the enantioselective cyanation of benzylic C-H bonds . This method, often catalyzed by copper complexes with chiral ligands, allows for the direct installation of a cyano group onto a benzylic position with high enantioselectivity. nih.gov In the context of the target molecule, this would entail starting with a precursor such as Methyl 2-(pyridin-4-yl)acetate and performing an enantioselective cyanation at the α-position. This approach offers the advantage of building the chiral center directly on a pre-existing scaffold.
Furthermore, phase-transfer catalysis represents a powerful tool for the asymmetric synthesis of α-amino acids and their derivatives, which could be adapted for the synthesis of chiral α-cyano-α-pyridylacetates. By employing a chiral phase-transfer catalyst, it is possible to achieve enantioselective alkylation or arylation of a cyanoacetate (B8463686) derivative.
The table below summarizes potential catalytic systems that could be explored for the asymmetric synthesis of chiral this compound analogs, based on successful applications in related systems.
| Catalytic System | Chiral Ligand Type | Potential Substrate | Key Transformation | Expected Outcome |
| Palladium(0) | Chiral Phosphine (e.g., BINAP derivatives) | Methyl cyanoacetate & 4-halo-2-cyanopyridine | Asymmetric α-Arylation | Enantiomerically enriched this compound |
| Copper(I)/Copper(II) | Chiral Bis(oxazoline) or Diamine Ligands | Methyl 2-(pyridin-4-yl)acetate | Enantioselective Cyanation | Enantiomerically enriched this compound |
| Phase-Transfer Catalyst | Chiral Quaternary Ammonium Salt | Methyl cyanoacetate & 4-halo-2-cyanopyridine | Asymmetric Alkylation/Arylation | Enantiomerically enriched this compound |
Resolution of Racemic Mixtures
In cases where asymmetric synthesis is not readily achievable or provides insufficient enantiomeric excess, the resolution of a racemic mixture of this compound or its derivatives is a valuable alternative. The primary methods for resolving racemic mixtures include enzymatic kinetic resolution and chiral chromatography.
Enzymatic Kinetic Resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases or esterases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For racemic esters like this compound, this would involve the enantioselective hydrolysis of the ester group. One enantiomer would be converted to the corresponding carboxylic acid, while the other enantiomer remains as the unreacted ester. These two compounds, having different chemical properties, can then be separated by conventional methods such as extraction or chromatography. The success of this method hinges on the selection of an appropriate enzyme that exhibits high enantioselectivity (E-value) for the specific substrate.
The following table outlines a hypothetical enzymatic kinetic resolution of racemic this compound.
| Enzyme | Reaction Type | (R)-Enantiomer | (S)-Enantiomer | Separation Method |
| Lipase (e.g., Candida antarctica Lipase B) | Hydrolysis | (R)-2-(2-cyanopyridin-4-yl)acetic acid | (S)-Methyl 2-(2-cyanopyridin-4-yl)acetate (unreacted) | Acid-base extraction |
| Esterase | Hydrolysis | (R)-Methyl 2-(2-cyanopyridin-4-yl)acetate (unreacted) | (S)-2-(2-cyanopyridin-4-yl)acetic acid | Acid-base extraction |
Chiral Chromatography is another widely used method for the separation of enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are common platforms for chiral separations. The choice of the CSP is critical and often requires screening of various commercially available columns based on different chiral selectors, such as polysaccharide derivatives (e.g., cellulose or amylose carbamates), cyclodextrins, or crown ethers. nih.gov
A typical workflow for developing a chiral HPLC method for the resolution of racemic this compound would involve:
Column Screening: Testing a variety of chiral columns with different stationary phases.
Mobile Phase Optimization: Adjusting the composition of the mobile phase (e.g., hexane/isopropanol ratio for normal phase or acetonitrile (B52724)/water with additives for reversed phase) to achieve baseline separation.
Method Validation: Ensuring the robustness and reproducibility of the separation method.
The successful development of a chiral chromatographic method allows for both the analytical determination of enantiomeric excess and the preparative separation of larger quantities of the individual enantiomers.
Future Research Directions and Emerging Opportunities for Methyl 2 2 Cyanopyridin 4 Yl Acetate Research
Development of Novel Synthetic Methodologies with Enhanced Sustainability
The future synthesis of Methyl 2-(2-cyanopyridin-4-yl)acetate and its derivatives will likely be guided by the principles of green chemistry. Current trends in the synthesis of related heterocyclic compounds emphasize environmentally benign methods that are both efficient and economical. ekb.eggoogle.comrsc.org Future methodologies could focus on one-pot, multi-component reactions which offer advantages such as reduced waste, lower energy consumption, and simplified procedures. nih.gov
The exploration of novel catalytic systems is a key area of opportunity. Research into the synthesis of other cyanopyridine derivatives has shown the efficacy of using recyclable nanocatalysts, which can be easily separated from the reaction mixture using an external magnet, enhancing the sustainability of the process. orgchemres.org Similarly, iron-catalyzed cyclization has been successfully used for the green synthesis of substituted pyridines. rsc.org The adoption of greener solvents, particularly water, or even solvent-free conditions, represents another significant step towards sustainability. nih.gov A convenient three-component synthesis for pyridylacetic acid derivatives has been reported, which relies on the dual reactivity of Meldrum's acid derivatives. nih.gov This approach, centered on nucleophilic substitution and subsequent decarboxylation, could be adapted for this compound. nih.gov
Table 1: Potential Sustainable Synthetic Strategies
| Strategy | Description | Potential Benefits |
|---|---|---|
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form the final product. | Increased efficiency, reduced solvent waste, simplified purification. nih.gov |
| Nanocatalysis | Use of magnetic or other recyclable nanoparticles as catalysts. | Easy catalyst separation and reuse, high stability, environmental compatibility. orgchemres.org |
| Alternative Solvents | Employing water or supercritical fluids as reaction media, or conducting reactions under solvent-free conditions. | Reduced use of volatile organic compounds (VOCs), lower environmental impact, improved safety. nih.govdigitallibrary.co.in |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. | Shorter reaction times, higher yields, enhanced reaction control. nih.gov |
Exploration of Uncharted Reactivity Profiles and Catalytic Applications
The inherent reactivity of this compound, stemming from its electron-withdrawing cyano group and its ester functionality, opens doors to a wide array of chemical transformations. Future research should systematically explore its participation in various organic reactions. The nitrile group, for instance, is a critical functional group for potency in certain biologically active compounds and is crucial for the synthesis of more complex heterocyclic systems. acs.org
The compound can serve as a key building block, or scaffold, for the synthesis of novel, fused heterocyclic libraries. The reaction of 2-cyanopyridine (B140075) with other reagents has been shown to produce complex triazole derivatives, indicating the versatility of the cyanopyridine core. researchgate.net Its potential as a precursor in domino or multi-component reactions to create structurally diverse molecules with potential applications in medicinal chemistry is a significant area for future work. ekb.eg For example, derivatives of 2-amino-3-cyanopyridine (B104079) have been synthesized and shown to have various biological activities. nih.gov
Integration into Advanced Materials for Next-Generation Technologies
The unique electronic and structural features of this compound suggest its potential as a building block for advanced materials. The pyridine (B92270) ring is a well-known scaffold in polymer production and other industrial applications. researchgate.net Future investigations could explore the incorporation of this molecule into polymer backbones or as a functional side group. The resulting polymers might exhibit novel thermal, optical, or conductive properties.
Another emerging opportunity lies in the field of metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and the potential for the hydrolysis of the ester to a carboxylic acid provide ideal coordination sites for metal ions. By systematically combining this compound (or its derivatives) with various metal clusters, it may be possible to construct novel MOFs with tailored pore sizes and functionalities, suitable for applications in gas storage, separation, or catalysis.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding and accelerating experimental research. For this compound, Density Functional Theory (DFT) calculations can provide deep insights into its electronic structure and reactivity. dntb.gov.uanih.govresearchgate.net Such studies can elucidate frontier molecular orbitals (HOMO-LUMO), which are key to understanding the molecule's stability and reaction mechanisms. dntb.gov.uaresearchgate.net
Molecular docking simulations represent another promising avenue, particularly for exploring the compound's potential biological activity. dntb.gov.ua By modeling the interaction of this compound and its virtual derivatives with the active sites of various enzymes or receptors, researchers can identify potential drug targets. This in silico screening can prioritize the synthesis of compounds with the highest probability of exhibiting desired biological effects, such as anticancer or antimicrobial properties. nih.govnih.gov The development of Quantitative Structure-Activity Relationship (QSAR) models could further refine this predictive capability.
Table 2: Applications of Computational Modeling
| Modeling Technique | Application for this compound | Potential Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and reactivity parameters. | Prediction of reaction pathways, spectroscopic properties, and molecular stability. dntb.gov.uaresearchgate.net |
| Molecular Docking | Simulation of binding interactions with biological targets (e.g., enzymes, receptors). | Identification of potential therapeutic targets and guidance for designing new bioactive derivatives. nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity. | Predictive screening of virtual compound libraries to identify potent candidates for synthesis. |
Interdisciplinary Approaches for Expanding the Scope of this compound Research
The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines. The pyridine scaffold is a cornerstone in many pharmaceuticals and agrochemicals. researchgate.netnih.gov An interdisciplinary approach combining synthetic organic chemistry with pharmacology, biochemistry, and materials science is essential.
In medicinal chemistry, cyanopyridine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ekb.egbohrium.comnih.gov Future research programs could focus on synthesizing libraries of compounds derived from this compound and screening them for activity against various diseases. For instance, cyanopyridine-based compounds have been investigated as inhibitors of the Pim-1 kinase, a promising target in cancer therapy. acs.org Other studies have shown their potential as inhibitors for enzymes like ketohexokinase, relevant for treating metabolic diseases, or as agents against parasites like Trypanosoma cruzi. acs.orgnih.gov
In the field of agrochemicals, pyridine-based compounds are crucial as fungicides, herbicides, and insecticides. nih.govresearchgate.net The derivatization of the this compound core could lead to the discovery of new crop protection agents. This would involve a synergistic effort between synthetic chemists and agricultural scientists to design, synthesize, and test new compounds for their efficacy and environmental safety.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(2-cyanopyridin-4-yl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and esterification steps. For pyridine derivatives like this compound, halogenation at specific positions (e.g., 2-cyano substitution) can be achieved using copper-catalyzed cyanation or nucleophilic substitution. Esterification via coupling reagents (e.g., DCC/DMAP) is often employed. Reaction conditions such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd for cross-coupling) critically affect yield. For example, demonstrates halogenation protocols for analogous pyridine esters, while highlights its use as a fragment in complex drug intermediates, suggesting multi-step synthetic pathways .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography : For precise bond-length/angle analysis (e.g., SHELX refinement in and ).
- NMR spectroscopy : H and C NMR to confirm ester linkage (δ ~3.7 ppm for OCH) and pyridine ring substitution patterns.
- Mass spectrometry : High-resolution MS to validate molecular weight (CHNO; theoretical MW 178.18).
Computational methods (DFT) can supplement experimental data to predict electron density distribution, particularly for the electron-withdrawing cyano group .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in modifying the pyridine ring of this compound?
- Methodological Answer : The 2-cyano group directs electrophilic substitution to the 4-position via resonance effects. For functionalization:
- Metal-mediated coupling : Suzuki-Miyaura reactions at the 4-position (if halogenated) using Pd catalysts.
- Nucleophilic aromatic substitution : Activated by the cyano group’s electron-withdrawing effect.
shows the compound as a building block in a patent for kinase inhibitors, where regioselective modifications are critical for bioactivity .
Q. How can computational modeling predict the reactivity of this compound in drug-design contexts?
- Methodological Answer :
- Docking studies : To assess interactions with biological targets (e.g., kinases) using software like AutoDock.
- QSAR models : Correlate substituent effects (e.g., cyano vs. nitro groups) with activity. highlights similar compounds with nitro/cyano groups used in drug-discovery pipelines, emphasizing the role of computational validation .
- Molecular dynamics : Simulate stability in solvent environments (e.g., aqueous vs. lipid membranes).
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Systematic reproducibility checks : Vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures.
- Cross-validation with multiple techniques : Compare XRD data ( ) with DFT-optimized structures.
- Meta-analysis of literature : For example, reports halogenation yields of ~70% for analogous compounds, while suggests optimizing protecting groups to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
